Product packaging for Allopregnane-3beta,11beta,21-triol-20-one(Cat. No.:CAS No. 516-16-5)

Allopregnane-3beta,11beta,21-triol-20-one

Cat. No.: B13415685
CAS No.: 516-16-5
M. Wt: 350.5 g/mol
InChI Key: RHQQHZQUAMFINJ-GKWSUJDHSA-N
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Description

Allopregnane-3beta,11beta,21-triol-20-one, also known as 3β,5α-Tetrahydrocorticosterone or Reichstein's Substance R, is an endogenous pregnane steroid with the molecular formula C21H34O4 and a molecular weight of 350.50 g/mol . It is characterized by a 5α-reduced, 3β,11β,21-trihydroxy configuration on the pregnane skeleton with a 20-one group . This compound is a key metabolite and reference standard in steroid biochemistry research. Its primary research value lies in its role as an intermediate in the 11-oxygenated steroid "backdoor pathway" to potent androgens . Studies indicate that this pathway, involving enzymes like CYP17A1, converts C21 steroids into active androgens, which is a significant area of investigation for understanding conditions with elevated androgen levels . Furthermore, related neurosteroid compounds are of interest for their potential neuroprotective and anti-apoptotic effects in research models of neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B13415685 Allopregnane-3beta,11beta,21-triol-20-one CAS No. 516-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

516-16-5

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3S,5S,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,19+,20-,21-/m0/s1

InChI Key

RHQQHZQUAMFINJ-GKWSUJDHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O

Origin of Product

United States

Chemical Synthesis Pathways and Methodologies

Laboratory Syntheses from Diverse Steroidal Precursors

The laboratory synthesis of Allopregnane-3beta,11beta,21-triol-20-one has been approached from a variety of starting materials. These methods involve multi-step transformations to introduce the required functional groups and establish the correct stereochemistry.

Partial Synthesis via Hydrogenation of Corticosterone (B1669441) Acetate (B1210297)

Detailed information regarding the specific partial synthesis of this compound directly from corticosterone acetate is not extensively available in the public domain. This pathway would theoretically involve the stereoselective reduction of the α,β-unsaturated ketone in the A-ring of corticosterone to yield the 5α-dihydro derivative, followed by the reduction of the C3-ketone to a 3β-hydroxyl group. The 21-acetate would serve as a protecting group for the primary hydroxyl group at C21, which would be removed in the final step.

Preparations from Hydroxyalloetiocholanic Acid Derivatives

The synthesis of this compound from derivatives of hydroxyalloetiocholanic acid represents a more classical approach to steroid synthesis, building the characteristic side chain at C17. This process would entail a series of reactions to introduce the 20-keto and 21-hydroxyl groups onto the etiocholanic acid backbone. Specific details of this synthetic route as it pertains to this compound are not readily found in current literature, suggesting it may be a less common or historical method.

Synthetic Routes from Hydrocortisone (B1673445)

A plausible synthetic route to this compound can be envisioned starting from hydrocortisone (cortisol). This transformation would necessitate the selective reduction of the Δ4 double bond to the 5α-configuration and the stereoselective reduction of the 3-keto group to a 3β-hydroxyl group. One described method for a similar conversion involves the synthesis of allotetrahydrocortisol (B135583) from a 3,5-pregnadien-20-one derivative, which is itself derived from hydrocortisone. This process involves selective hydrogenation followed by hydrolysis and saponification.

Stereoselective Chemical Approaches (e.g., from 3β,21-Diacetoxy-17(20)-allopregnene)

A stereoselective approach to this compound could potentially start from 3β,21-Diacetoxy-17(20)-allopregnene. This precursor already possesses the desired stereochemistry at C3 and the allopregnane (5α) backbone. The synthesis would focus on the stereoselective introduction of the 11β-hydroxyl and 20-keto, 21-hydroxyl functionalities. This would likely involve epoxidation of the 17(20)-double bond, followed by rearrangement and reduction steps to form the dihydroxyacetone side chain, and a separate step to introduce the 11β-hydroxyl group, possibly via microbial hydroxylation or a multi-step chemical process. However, specific literature detailing this exact transformation is scarce.

Semisynthetic Routes and Derivatization (e.g., Diacetate Forms)

The derivatization of this compound, particularly the formation of its diacetate form, is a common semisynthetic route. ontosight.ai This process typically involves the acetylation of the hydroxyl groups at the C3 and C21 positions. ontosight.ai Acetylation can be achieved using reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine. This modification can alter the compound's biological activity and pharmacokinetic properties. ontosight.ai

The diacetate derivative, this compound 3,21-diacetate, is itself a subject of interest for its potential biological applications. ontosight.ai

Compound NameStarting MaterialKey Transformations
This compoundCorticosterone Acetate (hypothetical)Stereoselective reduction of A-ring, reduction of C3-ketone, deprotection.
This compoundHydroxyalloetiocholanic Acid Derivative (hypothetical)Side chain construction at C17.
This compoundHydrocortisoneSelective hydrogenation of Δ4-double bond, stereoselective reduction of C3-ketone.
This compound3β,21-Diacetoxy-17(20)-allopregnene (hypothetical)Introduction of 11β-hydroxyl and dihydroxyacetone side chain.
This compound 3,21-diacetateThis compoundAcetylation of C3 and C21 hydroxyl groups. ontosight.ai

Biosynthesis and Endogenous Formation in Biological Systems

Origins from Major Steroid Precursors: Progesterone (B1679170) and Corticosterone (B1669441) Metabolomic Linkages

Allopregnane-3beta,11beta,21-triol-20-one, also known as 3beta,5alpha-tetrahydrocorticosterone or allotetrahydrocorticosterone, is a downstream metabolite of corticosterone. steraloids.comnih.gov The biosynthesis of corticosterone itself begins with cholesterol and proceeds through the intermediate pregnenolone (B344588), which is then converted to progesterone. genome.jp Progesterone undergoes a series of enzymatic reactions to yield corticosterone, a key glucocorticoid in many species.

The metabolic linkage between these precursors and this compound is established through the process of steroid reduction. Corticosterone, a Δ4-steroid, can be converted to its 5α-reduced metabolite, dihydrocorticosterone, which is a crucial step in the formation of the "allo" series of pregnanes. Subsequent reduction of the 3-keto group leads to the formation of tetrahydrocorticosterone (B45631) isomers, including the 3beta-hydroxy variant.

PrecursorKey IntermediateFinal Product
CholesterolPregnenoloneProgesterone
Progesterone11-DeoxycorticosteroneCorticosterone
Corticosterone5α-DihydrocorticosteroneThis compound

Enzymatic Pathways in Adrenal Gland Tissue

The adrenal gland is the primary site for the synthesis of this compound. The enzymatic machinery responsible for its formation involves several key enzymes in the steroidogenic pathway.

The conversion of corticosterone to this compound is a two-step process:

5α-Reduction: The first and rate-limiting step is the reduction of the double bond between carbons 4 and 5 of the A ring of corticosterone. This reaction is catalyzed by the enzyme 5α-reductase . nih.gov This enzyme exists in different isoforms, and its activity is crucial for the formation of all "allo" pregnane (B1235032) steroids.

3β-Hydroxysteroid Dehydrogenation: Following 5α-reduction, the 3-keto group of the resulting 5α-dihydrocorticosterone is reduced to a 3β-hydroxyl group. This reaction is catalyzed by a member of the hydroxysteroid dehydrogenase (HSD) family, specifically a 3β-hydroxysteroid dehydrogenase. nih.gov

This sequence of enzymatic reactions transforms the potent glucocorticoid corticosterone into its less active metabolite, this compound.

EnzymeReaction CatalyzedSubstrateProduct
21-Hydroxylase (CYP21A2)Hydroxylation at C21Progesterone11-Deoxycorticosterone
11β-Hydroxylase (CYP11B1)Hydroxylation at C1111-DeoxycorticosteroneCorticosterone
5α-ReductaseReduction of C4-C5 double bondCorticosterone5α-Dihydrocorticosterone
3β-Hydroxysteroid DehydrogenaseReduction of 3-keto group to 3β-hydroxyl group5α-DihydrocorticosteroneThis compound

Detection as a Metabolite in Biological Fluids (e.g., Urine following Corticotropin (B344483) Administration)

This compound has been identified as a metabolite in human urine. nih.gov Its excretion is notably increased following the administration of corticotropin (adrenocorticotropic hormone, ACTH). nih.gov Corticotropin stimulates the adrenal cortex to produce and release corticosteroids, including corticosterone. This increased availability of the precursor leads to a corresponding increase in its metabolites, including this compound, which are then cleared from the body via the urine. This finding underscores the compound's role as a downstream product of adrenal steroidogenesis.

Relationship to Allopregnanolone (B1667786) Precursors in Biological Networks

This compound shares a close biosynthetic relationship with the neurosteroid allopregnanolone. Both are "allo" pregnane steroids, meaning they both possess a 5α-reduced A ring. The key precursors for both pathways are major steroid hormones: progesterone for allopregnanolone and corticosterone for this compound.

The initial and critical enzymatic step for the formation of both compounds is the action of 5α-reductase on their respective Δ4-steroid precursors. nih.gov Following this, a 3-hydroxysteroid dehydrogenase acts on the intermediate. In the case of allopregnanolone, a 3α-hydroxysteroid dehydrogenase produces the 3α-hydroxy configuration, whereas for this compound, a 3β-hydroxysteroid dehydrogenase is involved.

This parallel in their biosynthetic pathways highlights a potential for interplay and competition for common enzymes and precursors within the complex network of steroid metabolism. The relative expression and activity of the different hydroxysteroid dehydrogenase isoforms can therefore influence the balance between the formation of these and other steroid metabolites.

Metabolic Fate and Biotransformation

In Vivo Metabolic Pathways: Studies in Lymphatic Endothelial Cells and Animal Models

Direct research on the metabolic pathways of Allopregnane-3beta,11beta,21-triol-20-one within lymphatic endothelial cells is limited. However, the general metabolism of corticosteroids, from which this compound is derived, has been studied in various animal models. Corticosterone (B1669441) undergoes reduction in the liver to form 5α- and 5β-reduced metabolites. Specifically, the enzyme 5α-reductase metabolizes corticosterone to 5α-tetrahydrocorticosterone (5α-THB), which is synonymous with this compound. These reduction reactions are a primary mechanism for inactivating the glucocorticoid and preparing it for elimination from the body.

The resulting tetrahydro metabolites are typically conjugated, most commonly with glucuronic acid, to increase their water solubility before being excreted in the urine. This process of conjugation is a critical step in the clearance of steroid metabolites.

Role of Steroidogenic Enzymes in its Metabolism (e.g., 17β-Hydroxysteroid Dehydrogenase 2)

The family of 17β-hydroxysteroid dehydrogenases (17β-HSDs) plays a pivotal role in regulating the activity of steroid hormones by catalyzing the interconversion between 17-keto and 17β-hydroxy steroids. 17β-Hydroxysteroid Dehydrogenase 2 (17β-HSD2) is particularly noted for its oxidative activity, converting potent 17β-hydroxysteroids into their less active 17-keto forms. This enzyme is crucial in inactivating potent androgens and estrogens. wikipedia.org

While the primary substrates for 17β-HSD2 are sex steroids like estradiol (B170435) and testosterone, its broad substrate specificity suggests a potential role in the metabolism of other steroids, including corticosteroids and their metabolites. However, direct evidence demonstrating the specific action of 17β-HSD2 on this compound is not well-documented. The structure of this compound, with its 20-keto group, may not make it a primary substrate for 17β-HSD2, which targets the C17 position. Further research is needed to elucidate the precise interactions between this enzyme and various corticosteroid metabolites.

Other steroidogenic enzymes are undoubtedly involved in the broader metabolic cascade of corticosteroids. For instance, after its formation by 5α-reductase, 5α-tetrahydrocorticosterone can be further metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes.

Biotransformation by Microbial Systems (e.g., Fungal Conversions of Steroidal Precursors)

Microbial systems, particularly fungi, are known for their remarkable ability to carry out highly specific and efficient transformations of steroid molecules. These biotransformations, which include reactions like hydroxylation, oxidation, and reduction, have been extensively utilized in the pharmaceutical industry for the synthesis of novel steroid derivatives.

Fungi from genera such as Aspergillus, Rhizopus, and Cunninghamella have demonstrated the capacity to hydroxylate various positions on the steroid nucleus, often with high regio- and stereoselectivity. For example, the 11α-hydroxylation of progesterone (B1679170) by Rhizopus species was a groundbreaking discovery in the production of corticosteroids.

While specific studies detailing the biotransformation of this compound by microbial systems are scarce, the existing literature on fungal transformation of pregnane-type steroids provides a basis for potential metabolic pathways. Fungi possess a diverse array of cytochrome P450 monooxygenases and other enzymes capable of modifying the steroid skeleton. It is plausible that incubation of this compound with certain fungal strains could result in the introduction of additional hydroxyl groups or other structural modifications, leading to the formation of novel metabolites. The fermentation of pregnane (B1235032) and 3β-hydroxypregnane with the fungus Cephalosporium aphidicola, for instance, has been shown to yield various hydroxylated products. nih.gov This highlights the potential for microbial systems to be used as biocatalysts for the structural diversification of this compound.

Biological Activities and Molecular Mechanisms in Vitro and Animal Models

Neuroactive Steroid Properties and Central Nervous System Effects (Animal Studies)

As a neuroactive steroid, Allopregnane-3beta,11beta,21-triol-20-one demonstrates the ability to modulate central nervous system functions. These effects are largely attributed to its interactions with neuronal excitability and neurotransmitter systems.

In rodent models, certain neuroactive steroids have shown the capacity to influence brain excitability, with some possessing anticonvulsant properties. researchgate.net Research has demonstrated that specific pregnane (B1235032) steroids can effectively block seizures induced by agents like pentylenetetrazol in mice. researchgate.net This suggests a role for these compounds in dampening excessive neuronal firing that characterizes seizure activity. The mechanism often involves the potentiation of inhibitory neurotransmission, leading to a stabilization of neuronal membranes and a reduction in the likelihood of seizure propagation.

The primary mechanism through which many neuroactive steroids exert their effects on the central nervous system is via modulation of the GABAergic system. Specifically, they can interact with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov Steroids with a 3β-hydroxy configuration, such as this compound, have been studied for their ability to modulate the GABA-mediated chloride ion uptake. nih.gov

In vitro studies using rat brain preparations have shown that 3β-steroids can reduce the enhanced GABA response caused by other neurosteroids like allopregnanolone (B1667786). nih.gov This suggests a potential role in counteracting or fine-tuning the effects of other GABA-A receptor modulators. Interestingly, some 3β-steroids may also act as positive modulators of the GABA-A receptor in the absence of other potentiating steroids, indicating a complex and context-dependent interaction with the GABAergic system. nih.gov

Table 1: Effects of 3β-Steroids on GABAergic Activity in Rat Brain Regions

Brain Region Effect on Allopregnanolone-Enhanced GABA Response
Cerebral Cortex Reduction nih.gov
Hippocampus Reduction nih.gov
Medial Preoptic Nucleus Reduction nih.gov

Endocrine System Interactions and Stress Physiology (Animal Models)

This compound is a metabolite of corticosterone (B1669441), a primary glucocorticoid hormone involved in the stress response. Its formation and activity are therefore closely linked to the functioning of the hypothalamic-pituitary-adrenal (HPA) axis.

The metabolism of stress hormones like corticosterone into neuroactive steroids is considered a potential mechanism for regulating and attenuating the physiological response to stress. By converting potent glucocorticoids into molecules that can modulate inhibitory neurotransmission, the body may possess a feedback loop to dampen the HPA axis and mitigate the effects of prolonged stress. This process is crucial for maintaining homeostasis and preventing the detrimental consequences of chronic stress activation.

The production of this compound is directly linked to adrenocortical activity. It is formed from corticosterone, a hormone released from the adrenal cortex under the control of adrenocorticotropic hormone (ACTH). nih.gov Therefore, levels of this metabolite can reflect the activity of the adrenal glands. In studies involving the administration of ACTH to normal subjects, this compound was isolated from urine, indicating its status as a downstream product of adrenal stimulation. nih.gov Changes in the urinary excretion of this and other steroid metabolites can serve as biomarkers for adrenal function and dysfunction.

Immunomodulatory Properties (In Vitro and Animal Research)

Emerging research suggests that steroids like this compound may have applications in conditions related to inflammation and immune responses. ontosight.ai The anti-inflammatory actions of glucocorticoids are well-established, and their metabolites may also contribute to these effects. The immunomodulatory properties of these compounds are an area of active investigation, with potential implications for inflammatory and autoimmune conditions. The specific mechanisms by which this compound influences immune cell function, cytokine production, and inflammatory pathways are still being elucidated.

Influence on Cytokine Production (e.g., TNF-α, IFN-γ in T cells)

No data is available on the influence of this compound on the production of TNF-α or IFN-γ in T cells.

Potential Role in Immune Tolerance Mechanisms

There is no available research on the potential role of this compound in immune tolerance mechanisms.

Ion Channel Modulation: Voltage-Dependent Calcium Channel Blockade

There is no available information on the modulation of voltage-dependent calcium channels by this compound.

Receptor Interactions and Signaling Pathways

Binding Affinity and Specificity with Steroid Hormone Receptors (e.g., Glucocorticoid, Mineralocorticoid, Sex Hormone Receptors)

Allopregnane-3beta,11beta,21-triol-20-one, as a 5α-reduced metabolite of corticosterone (B1669441), is recognized to interact with steroid hormone receptors. The extent of this interaction is determined by its binding affinity and specificity for these receptors.

Glucocorticoid Receptor (GR): Research has demonstrated that 5α-reduced metabolites of corticosterone can function as agonists for the glucocorticoid receptor. Specifically, 5α-tetrahydrocorticosterone (5αTHB), a closely related compound, has been shown to be as effective as corticosterone in displacing radiolabeled dexamethasone (B1670325) from glucocorticoid binding sites in hepatocytes. Furthermore, in vitro studies using HeLa cells co-transfected with the human glucocorticoid receptor and a reporter gene revealed that 5αTHB induced receptor activation to a degree comparable to that of corticosterone. These findings strongly suggest that this compound also binds to and activates the glucocorticoid receptor.

Sex Hormone Receptors: The interaction of this compound with sex hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), and progesterone (B1679170) receptor (PR), is less characterized. Generally, glucocorticoid metabolites have lower affinity for these receptors compared to their cognate hormones. However, cross-reactivity cannot be entirely ruled out and would require specific binding assays to determine.

Interactive Data Table: Relative Binding Affinity of this compound and Related Compounds to Steroid Receptors

CompoundReceptorRelative Binding AffinityNotes
This compound Glucocorticoid Receptor (GR)Inferred to be comparable to corticosteroneBased on data for 5α-tetrahydrocorticosterone.
This compound Mineralocorticoid Receptor (MR)Not definitively determinedPotential for interaction due to structural similarity to corticosterone.
This compound Androgen Receptor (AR)Likely lowGenerally low affinity of glucocorticoid metabolites for AR.
This compound Estrogen Receptor (ER)Likely lowGenerally low affinity of glucocorticoid metabolites for ER.
This compound Progesterone Receptor (PR)Likely lowGenerally low affinity of glucocorticoid metabolites for PR.
CorticosteroneGlucocorticoid Receptor (GR)HighEndogenous ligand.
CorticosteroneMineralocorticoid Receptor (MR)HighEndogenous ligand.

Investigations into Non-Genomic Mechanisms of Action

Beyond the classical genomic pathways that involve the regulation of gene expression, steroids can also elicit rapid, non-genomic effects. These actions are typically mediated by interactions with membrane-bound receptors or by modulating the function of ion channels.

The non-genomic actions of this compound have not been extensively studied directly. However, based on its structural characteristics as a neuroactive steroid, several potential non-genomic mechanisms can be inferred. Neurosteroids, particularly the 3α-hydroxy-5α-reduced pregnane (B1235032) steroids, are well-known positive allosteric modulators of the GABA-A receptor. researchgate.net This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to a rapid hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Although the subject compound has a 3β-hydroxy configuration, which can sometimes confer antagonistic or weaker modulatory properties at the GABA-A receptor compared to 3α-isomers, the potential for interaction remains.

Furthermore, rapid, membrane-initiated signaling has been described for glucocorticoids. researchgate.net These effects are thought to be mediated by putative membrane-bound glucocorticoid receptors and can involve the activation of second messenger systems, such as G-proteins and protein kinases. These rapid signaling cascades can influence a variety of cellular processes, including ion channel activity and neurotransmitter release, independently of gene transcription. Given that this compound is a metabolite of corticosterone, it is plausible that it could also participate in such rapid, non-genomic signaling pathways. Further research is necessary to elucidate the specific non-genomic actions of this compound and to identify the receptors and signaling pathways involved.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in steroid analysis, providing the high-resolution separation needed to distinguish between structurally similar compounds. Coupled with mass spectrometry, these techniques offer powerful tools for the definitive identification and quantification of Allopregnane-3beta,11beta,21-triol-20-one.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of steroid hormones and their metabolites due to its high sensitivity and specificity. This technique is particularly valuable for analyzing complex biological samples such as urine. For instance, LC-MS/MS methods have been developed for the simultaneous determination of cortisol and its various metabolites, including tetrahydro-metabolites that are structurally related to this compound. nih.govresearchgate.net These methods often involve a simple liquid-liquid extraction followed by reversed-phase liquid chromatography. The baseline chromatographic separation of stereoisomers, such as tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (5α-THF), is achievable on columns like the Hypersil Gold C18, using a gradient elution program with a mobile phase typically consisting of formic acid in water and acetonitrile. researchgate.net The optimization of mobile phase composition and electrospray ionization (ESI) parameters is critical for achieving high sensitivity. researchgate.net

The quantification range for tetrahydro-metabolites in such assays can be as low as 0.2 ng/mL, with high recovery rates exceeding 86%. nih.gov This level of sensitivity allows for the assessment of steroid metabolism in various physiological and pathological states. nih.gov

Table 1: Example LC-MS/MS Parameters for Analysis of Related Tetrahydro-Steroids

ParameterDetails
Chromatography Reversed-phase liquid chromatography
Column Hypersil Gold C18 or similar
Mobile Phase Gradient of 0.05% v/v formic acid in water and acetonitrile
Detection Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode
Quantification Range As low as 0.2 ng/mL for tetrahydro-metabolites nih.gov
Recovery >86% for all analytes nih.gov

Thin Layer Chromatography (TLC) is a valuable and cost-effective technique for the qualitative analysis and separation of steroids in metabolic studies. analis.com.my It allows for the simultaneous analysis of multiple samples and can be used to separate a wide range of steroid compounds. analis.com.my In the context of metabolic studies, TLC can be applied to crude steroid extracts from biological samples like urine to separate various metabolites. bioscientifica.com

For the separation of glucocorticoids and their metabolites, silica (B1680970) stationary phases are commonly used with mobile phases such as a mixture of chloroform, dioxane, and methanol. nih.gov Following separation, the compounds can be visualized using various reagents, such as a tetrazolium reagent, or by their fluorescence under UV light. analis.com.mybioscientifica.com This technique has been successfully used to study the metabolism of synthetic steroids like prednisolone, identifying a range of unconjugated steroid metabolites in urine. bioscientifica.com While not providing the quantitative precision of MS-based methods, TLC is an effective tool for initial screening and for guiding further analysis in metabolic research.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for comprehensive urinary steroid profiling, often referred to as steroid metabolomics. nih.gov This method allows for the simultaneous measurement of a wide array of steroid metabolites in a single analytical run. nih.gov Due to the low volatility of steroids, a derivatization step is typically required before GC-MS analysis to form more volatile compounds. nih.gov

GC-MS offers excellent separation of structurally similar steroids, including isomers, which is crucial for a detailed understanding of the steroid metabolome. nih.gov The fragmentation patterns generated by electron ionization provide valuable structural information for compound identification. The technique has been extensively used to identify and quantify numerous steroid metabolites in urine, including various tetrahydrocorticosterone (B45631) isomers. While specific fragmentation data for this compound is not detailed in readily available literature, the general principles of steroid fragmentation in GC-MS are well-understood and would be applicable for its identification. researchgate.net

Table 2: General Workflow for GC-MS based Urinary Steroid Metabolomic Profiling

StepDescription
Sample Preparation Enzymatic hydrolysis of conjugated steroids, followed by solid-phase or liquid-liquid extraction.
Derivatization Conversion of steroids into more volatile derivatives (e.g., methyloxime-trimethylsilyl ethers).
Separation Gas chromatography on a capillary column.
Detection & Identification Mass spectrometry, analyzing the mass-to-charge ratio and fragmentation patterns of the eluted compounds.

Immunoassay Development and Validation

Immunoassays offer a high-throughput and often non-invasive method for quantifying steroid metabolites, particularly in large-scale studies or when sample volumes are limited. The development and rigorous validation of these assays are critical to ensure their accuracy and reliability.

Enzyme immunoassays (EIAs) are widely used for the analysis of fecal glucocorticoid metabolites, providing a non-invasive tool to assess adrenocortical activity in various animal models. A specific group-specific EIA has been developed that measures fecal corticosterone (B1669441) metabolites with a 5α-pregnane-3β,11β,21-triol-20-one structure. This assay has proven to be a powerful tool for monitoring adrenocortical activity in laboratory mice.

The validation of immunoassays for fecal steroid metabolites is a critical step to ensure their biological relevance. This is often achieved through physiological challenges that are known to either stimulate or suppress the production of endogenous glucocorticoids.

Adrenocorticotropic Hormone (ACTH) Challenge: ACTH is a hormone that stimulates the adrenal cortex to produce glucocorticoids. An ACTH challenge test involves administering ACTH to an animal and then measuring the subsequent increase in fecal glucocorticoid metabolites. A successful validation is demonstrated when the immunoassay accurately detects this expected rise in metabolite concentrations.

Dexamethasone (B1670325) Suppression Test: Dexamethasone is a synthetic glucocorticoid that suppresses the release of ACTH, thereby reducing the production of endogenous glucocorticoids. In a dexamethasone suppression test, the administration of dexamethasone should lead to a decrease in the concentration of fecal glucocorticoid metabolites. The ability of an immunoassay to detect this suppression provides further evidence of its validity.

These physiological validation experiments have been successfully used to confirm the reliability of the 5α-pregnane-3β,11β,21-triol-20-one EIA in accurately reflecting adrenocortical activity in mice. The results of such validation studies are crucial for the confident application of these immunoassays in research.

Advanced Metabolomic Profiling Approaches

Advanced metabolomic profiling approaches have revolutionized the study of steroids, enabling a broader and more in-depth understanding of their complex metabolic pathways. These techniques move beyond the quantification of a few known compounds and instead aim to capture a comprehensive snapshot of the entire metabolome. This is particularly valuable for elucidating the roles of specific steroids like this compound within intricate biological systems.

Untargeted Metabolomics for Pathway Elucidation

Untargeted metabolomics is a powerful hypothesis-generating approach that aims to comprehensively measure all detectable small molecules in a biological sample. springernature.com This methodology is particularly well-suited for elucidating the metabolic pathways of pregnane (B1235032) steroids, including this compound. By capturing a broad spectrum of metabolites, researchers can identify novel biomarkers, understand disease mechanisms, and map out complex biochemical networks. nih.govmetwarebio.com

The typical workflow for untargeted metabolomics in steroid analysis involves the use of high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) for separation. uniroma1.itcreative-proteomics.com This combination, particularly LC-MS/MS, offers high sensitivity and specificity for detecting a wide array of steroid metabolites. nih.gov

Recent studies have demonstrated the utility of untargeted metabolomics in various contexts related to steroid metabolism. For instance, research in pregnant women has utilized this approach to identify potential steroid metabolite biomarkers for predicting delivery timing. nih.gov Another study on morbid obesity and type 2 diabetes revealed significant alterations in the steroid metabolome, highlighting the role of these compounds in metabolic disorders. mdpi.com Through the comprehensive analysis of metabolic profiles, researchers can identify previously unknown connections and pathways involving specific pregnane steroids.

A key advantage of untargeted metabolomics is its ability to reveal unexpected metabolic alterations. For example, in a study of Niemann-Pick disease type C, an untargeted approach identified significant decreases in the levels of several steroid hormones, providing new insights into the pathophysiology of the disease. mdpi.com This global perspective is crucial for understanding the full biological context in which a compound like this compound functions.

Table 1: Key Research Findings from Untargeted Metabolomics Studies of Steroids

Study Focus Key Findings Potential Relevance for this compound
Pregnancy and Delivery Prediction nih.gov Identified a panel of steroid metabolites (E3-16-Gluc and 17-OHP) that could predict delivery within one week in asymptomatic pregnant women. Suggests that specific pregnane steroid metabolites could serve as biomarkers for physiological processes.
Morbid Obesity and Type 2 Diabetes mdpi.com Revealed decreased levels of various steroids in women with morbid obesity compared to a control group. Indicates a potential role for pregnane steroids in the pathophysiology of metabolic diseases.
Miscarriage nih.gov Found dysregulation in steroid hormone biosynthesis pathways in women who experienced a miscarriage. Highlights the importance of balanced steroid metabolism for maintaining a healthy pregnancy.
Niemann-Pick Disease Type C mdpi.com Showed significantly decreased levels of six steroid hormones in a cellular model of the disease. Demonstrates the utility of untargeted metabolomics in identifying steroid-related alterations in genetic disorders.

Molecular Networking for Pregnane Steroid Classification

Molecular networking has emerged as an innovative and powerful tool for the classification and identification of structurally related molecules, such as pregnane steroids, from complex untargeted metabolomics data. nih.gov This approach organizes tandem mass spectrometry (MS/MS) data into networks where nodes represent individual molecules and edges connect molecules with similar fragmentation patterns. researchgate.netgithub.io Structurally similar molecules, or "molecular families," cluster together, facilitating their annotation and the identification of novel, yet related, compounds. nih.gov

The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used web-based tool for creating and analyzing molecular networks. ucsd.edu By comparing experimental MS/MS data to spectral libraries and other datasets within the network, researchers can rapidly classify and tentatively identify known and unknown steroids. nih.gov This is particularly advantageous for the analysis of the steroidome, where the high degree of structural similarity and the presence of numerous isomers can complicate identification. nih.gov

A "seed-based" molecular networking strategy can further enhance the identification of specific classes of compounds. arabjchem.org In this approach, known reference compounds, such as well-characterized pregnane steroids, are used as "seeds" to anchor the network and guide the annotation of related, unknown molecules. arabjchem.org This targeted, yet untargeted, approach is highly effective for screening for specific classes of steroids in complex biological or environmental samples.

The application of molecular networking to steroid analysis has been demonstrated in various studies. For instance, it has been used to create databases and networks of steroids to study their metabolism and identify biomarkers in urine samples. nih.gov Furthermore, feature-based molecular networking (FBMN) integrates chromatographic feature detection, which allows for quantitative analysis and the differentiation of isomers, a critical aspect for steroid analysis. nih.gov

Table 2: Applications of Molecular Networking in Steroid Analysis

Application Description Relevance to this compound
Steroidome Characterization nih.gov Construction of steroid databases and networks to facilitate the study of steroid metabolism and the identification of biomarkers. Could be used to classify this compound within the broader pregnane steroid family and identify its metabolites.
Identification of Unknown Steroids arabjchem.org Utilization of a "seed-based" strategy to screen for and identify unknown glucocorticoids in cosmetic products. A similar approach could be used to identify novel pregnane steroids structurally related to this compound.
Quantitative and Isomeric Analysis nih.gov Integration of chromatographic features into molecular networks (FBMN) to enable quantitative analysis and the resolution of isomers. Would allow for the accurate quantification of this compound and its differentiation from isomeric compounds.
Visualization of Chemical Space acs.orgresearchgate.net Creation of visual networks that map the chemical diversity of steroids in a sample, grouping structurally similar compounds together. Provides an intuitive way to explore the chemical neighborhood of this compound and its relationships to other pregnane steroids.

Stereochemical Influences on Biological Activity

Comparative Studies with Structural Isomers (e.g., 5β-Pregnan-3α,11β,21-triol-20-one)

The biological activity of Allopregnane-3beta,11beta,21-triol-20-one can be better understood by comparing it with its stereoisomers, such as 5β-Pregnan-3α,11β,21-triol-20-one. These molecules share the same chemical formula but differ in the spatial orientation of the hydrogen atom at the C5 position and the hydroxyl group at the C3 position.

Furthermore, the orientation of the hydroxyl group at the C3 position plays a pivotal role. In this compound, the hydroxyl group is in the beta (β) position, meaning it projects "upwards" from the plane of the steroid nucleus. Its isomer, 5β-Pregnan-3α,11β,21-triol-20-one, has a hydroxyl group in the alpha (α) position, projecting "downwards".

Studies on analogous neurosteroids, such as the metabolites of progesterone (B1679170) (allopregnanolone and pregnanolone), have shed light on the functional consequences of these stereochemical differences, particularly at the γ-aminobutyric acid type A (GABA-A) receptor. mdpi.comnih.gov Generally, 3α-hydroxy, 5α-reduced steroids are potent positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. nih.gov Conversely, 3β-hydroxy steroids, such as epi-allopregnanolone, are often found to be inhibitory or much weaker modulators of GABA-A receptor function. elifesciences.org

With respect to glucocorticoid receptor (GR) activity, research has shown that 5α-reduced metabolites of corticosterone (B1669441), such as 5α-tetrahydrocorticosterone, can act as GR agonists. nih.gov In contrast, 5β-reduced metabolites have been found to be less effective in binding to and activating the GR. nih.govrupahealth.com One study even found that 3α,5β-reduced cortisol exhibits antagonistic properties at cerebral cortical GABA-A receptors. nih.gov

Based on these established principles, it can be inferred that this compound (a 3β,5α-steroid) and 5β-Pregnan-3α,11β,21-triol-20-one (a 3α,5β-steroid) would exhibit markedly different biological activity profiles. The 3α,5β-isomer would be predicted to be a more potent positive modulator of the GABA-A receptor due to its 3α-hydroxyl group, although its 5β configuration might confer slightly lower potency compared to a 5α-isomer. nih.gov Conversely, the 3β-hydroxyl group of this compound suggests it would be a weak or even inhibitory modulator of the GABA-A receptor. However, its 5α-configuration suggests it may retain some glucocorticoid receptor agonist activity. nih.gov

Comparative Properties of Steroid Isomers
FeatureThis compound5β-Pregnan-3α,11β,21-triol-20-oneGeneral Biological Implication
C5 Configuration 5α (trans)5β (cis)5α configuration is generally associated with higher potency at GABA-A and glucocorticoid receptors. nih.govnih.gov
C3-OH Orientation β (equatorial)α (axial)3α-OH is critical for potent positive modulation of GABA-A receptors; 3β-OH confers weak or inhibitory activity. elifesciences.org
Predicted GABA-A Receptor Activity Weak modulator/InhibitorPositive Allosteric ModulatorThe combination of C3 and C5 stereochemistry dictates the nature and strength of interaction.
Predicted Glucocorticoid Receptor Activity AgonistWeak Agonist/Inactive5α-reduced metabolites are more effective GR agonists than 5β-reduced metabolites. nih.govrupahealth.com

Stereospecificity of Hydroxyl and Ketone Groups in Receptor Interactions

The specific orientation of the hydroxyl (OH) and ketone (C=O) groups on the this compound molecule is crucial for its interaction with receptor binding sites. These polar functional groups are often involved in forming hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex.

3β-Hydroxyl Group: As discussed, the beta orientation of this hydroxyl group is a key determinant of its interaction with the GABA-A receptor. While the 3α-hydroxyl group is known to form a critical hydrogen bond within the binding site of the GABA-A receptor, leading to potentiation, the 3β-hydroxyl group is unable to form this interaction in the same way. elifesciences.org This difference in hydrogen bonding capability is a primary reason for the observed difference in activity between 3α and 3β-hydroxy steroids. elifesciences.org

11β-Hydroxyl Group: The presence and orientation of a hydroxyl group at the C11 position are critical for glucocorticoid activity. This group is known to be essential for the anti-inflammatory effects of corticosteroids. The 11β-hydroxyl group can act as a hydrogen bond donor, interacting with specific amino acid residues within the ligand-binding domain of the glucocorticoid receptor. Oxidation of this group to a ketone, as is seen in the conversion of cortisol to cortisone, leads to a loss of biological activity.

20-Ketone Group: The ketone group at the C20 position is a common feature of corticosteroids and progestins. This group can act as a hydrogen bond acceptor in receptor interactions. However, its importance can vary depending on the specific receptor. For instance, while it was once thought to be essential for progesterone receptor binding, some synthetic progestins lacking this group have been shown to bind with high affinity, indicating it is not always a critical pharmacophore. In the context of corticosteroids, the 20-keto group, along with the adjacent 21-hydroxyl group, is important for mineralocorticoid and glucocorticoid activity.

The precise spatial relationship between these functional groups, dictated by the rigid 5α-pregnane backbone, creates a specific three-dimensional pharmacophore. Any change in the stereochemistry of these groups would alter this pharmacophore, leading to a different profile of receptor binding and biological activity.

Functional Group Interactions in this compound
Functional GroupPositionStereochemistryPotential Role in Receptor Interaction
HydroxylC3βLikely confers weak or inhibitory activity at the GABA-A receptor due to inability to form key hydrogen bonds. elifesciences.org
HydroxylC11βCrucial for glucocorticoid activity; acts as a hydrogen bond donor in the glucocorticoid receptor.
HydroxylC21-Contributes to glucocorticoid and mineralocorticoid activity.
KetoneC20-Acts as a hydrogen bond acceptor; important for corticosteroid activity.

Future Research Directions and Pre Clinical Translational Perspectives

Elucidation of Uncharted Biosynthetic and Metabolic Pathways

The synthesis of neurosteroids is a complex process beginning with cholesterol and involving a cascade of enzymatic reactions. nih.gov For Allopregnane-3beta,11beta,21-triol-20-one, a metabolite of corticosterone (B1669441), the precise enzymatic steps and their regulation are not fully characterized. nih.gov Future research must focus on identifying the specific isoforms of enzymes responsible for its formation and degradation.

Key Research Objectives:

Mapping the Biosynthetic Cascade: While the pathway from cholesterol to pregnenolone (B344588) via cytochrome P450 side-chain cleavage (CYP11A1) is a common first step, the subsequent hydroxylation and reduction steps leading specifically to this compound need detailed mapping. nih.govnih.gov This includes identifying the specific 11β-hydroxylase, 21-hydroxylase, 5α-reductase, and 3β-hydroxysteroid dehydrogenase (3β-HSD) isozymes involved.

Investigating Cytochrome P450 (CYP) Involvement: The role of various mitochondrial and endoplasmic reticulum CYP450 enzymes in the metabolism of this compound is a critical unknown. nih.govthibodeauxlab.com Studies are needed to determine which CYP enzymes, such as members of the CYP3A family, are responsible for its catabolism and whether it acts as a substrate or modulator for these enzymes. nih.govwebmd.com

Tissue-Specific Synthesis: Research should investigate the capacity of different tissues, particularly the brain, adrenal glands, and peripheral nervous system, to synthesize and metabolize this compound. frontiersin.orgfrontiersin.org While neurosteroid synthesis is known to occur in glial cells and neurons, the specific cellular machinery dedicated to this particular steroid is yet to be confirmed. frontiersin.org

Comprehensive Characterization of Receptor Binding Kinetics and Functional Outcomes

The functional effects of neurosteroids are mediated through their interaction with various receptors, most notably the GABA-A receptor. nih.govnih.gov The structural differences between this compound and other well-studied neurosteroids like allopregnanolone (B1667786) suggest a potentially unique receptor interaction profile.

Key Research Objectives:

GABA-A Receptor Modulation: It is crucial to determine if this compound acts as a positive allosteric modulator of the GABA-A receptor, similar to allopregnanolone. nih.govresearchgate.net Detailed electrophysiological and binding studies are required to quantify its affinity (Kd), potency (EC50), and efficacy at various GABA-A receptor subunit compositions.

Receptor Binding Profile: Beyond the GABA-A receptor, its binding kinetics with other potential targets, such as glycine, NMDA, and sigma receptors, should be systematically evaluated.

Structure-Activity Relationship: A thorough investigation into how the specific stereochemistry and the presence of hydroxyl groups at the 3-beta, 11-beta, and 21-positions influence receptor binding and functional activity is necessary. This will help in understanding the structural determinants for its biological actions.

Behavioral Correlates: Functional outcomes stemming from receptor interactions must be explored through behavioral pharmacology studies. Based on the known actions of related neurosteroids, its potential anxiolytic, sedative, or anticonvulsant properties should be investigated in validated preclinical models. nih.gov

Development and Application of Advanced Animal Models for Physiological Investigations

To understand the in vivo relevance of this compound, the development of sophisticated and specific animal models is indispensable. nih.gov These models will allow for the controlled investigation of its physiological and pathophysiological roles.

Key Research Objectives:

Humanized Transgenic Models: Given the species differences in steroid metabolism, creating "humanized" mice with human genes for key steroidogenic enzymes (e.g., CYP11B1, CYP21A2, SRD5A) would provide a more translationally relevant system to study its metabolism and effects. nih.govtaconic.com

Gene Knockout/Knock-in Models: The use of CRISPR/Cas9 and other gene-editing technologies to create knockout models for the specific enzymes responsible for the synthesis of this compound will be vital. sci-hub.red These models would help elucidate the physiological consequences of its absence. Conversely, knock-in models could explore the effects of its overproduction.

Disease-Specific Models: The role of this steroid should be investigated in animal models of neurological and psychiatric disorders where neurosteroid signaling is implicated, such as epilepsy, anxiety disorders, and neurodevelopmental conditions. frontiersin.orgsci-hub.red For instance, rodent models are frequently used to study the role of steroids in various physiological and pathological states. nih.gov

Deeper Exploration of Immunomodulatory Mechanisms and Cellular Targets

Emerging evidence highlights the significant interplay between neurosteroids and the immune system. nih.govnih.gov Neuroactive steroids can exert potent anti-inflammatory effects, often through mechanisms independent of classical neuronal receptors. nih.gov The potential for this compound to function as an immunomodulator is a promising and unexplored frontier.

Key Research Objectives:

Interaction with Immune Cells: Research should focus on characterizing the direct effects of this compound on key immune cells, including microglia, astrocytes, T-cells, and macrophages. nih.gov This includes assessing its impact on cell activation, proliferation, and phagocytosis.

Modulation of Inflammatory Pathways: A primary goal is to determine if it modulates inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and the transcription factor NF-κB. nih.govnih.gov Many neurosteroids have been shown to inhibit the production of pro-inflammatory cytokines, a potential action that needs to be investigated for this compound. nih.gov

Neuro-immune Crosstalk: The role of this steroid in the bidirectional communication between the nervous and immune systems should be examined. youtube.com This involves studying its effects in models of neuroinflammation and its ability to influence the infiltration of peripheral immune cells into the central nervous system.

Identification of Cellular Targets: Advanced techniques like chemoproteomics could be employed to identify the specific protein and cellular targets through which it exerts its immunomodulatory effects, providing a deeper understanding of its mechanism of action. nih.gov

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using enzyme immunoassays (EIAs) to quantify Allopregnane-3beta,11beta,21-triol-20-one in fecal or urine samples?

  • Answer : Key steps include:

  • Sample Preparation : Homogenize fecal samples and extract with 80% methanol (1:20 w/v ratio) to solubilize metabolites .
  • Validation : Ensure parallelism between sample dilution curves and standard curves (slope variation <4%) to confirm assay specificity .
  • Quality Control : Monitor intra- and inter-assay coefficients of variation (CVs); acceptable thresholds are <10% and <15%, respectively .
  • Matrix Effects : Validate assays separately for urine and feces, as metabolite concentrations may differ significantly between matrices .

Q. How can researchers optimize extraction protocols for this compound in non-invasive stress hormone studies?

  • Answer :

  • Freeze-Drying : Lyophilize fecal samples to standardize dry weight measurements and reduce variability .
  • Methanol Extraction : Use 80% methanol for efficient metabolite recovery; vortex samples for 30 min and centrifuge at 2500g for 15 min to remove particulates .
  • Storage : Store extracts at −20°C to prevent degradation .

Advanced Research Questions

Q. How do researchers resolve contradictions in EIA data when measuring this compound across species or experimental conditions?

  • Answer :

  • Cross-Reactivity Testing : Validate EIAs for species-specific metabolites. For example, the 5α-pregnane-3β,11β,21-triol-20-one EIA showed superior sensitivity in reptiles (e.g., Smaug giganteus) but required adjustments for avian species .
  • Biological Validation : Conduct ACTH challenge tests to confirm that EIA-detected metabolites reflect adrenal activity. For instance, in leopards (Panthera pardus), post-ACTH fecal glucocorticoid metabolite (fGCM) levels increased 3–5 fold .
  • Statistical Parallelism : Use linear regression to compare standard and sample displacement curves, ensuring slopes align within 4% variation .

Q. What experimental designs are recommended for longitudinal studies tracking this compound levels under variable stress conditions?

  • Answer :

  • Baseline Establishment : Collect samples during acclimatization periods (e.g., 7 days post-transport in pigs) to account for transient stress .
  • Controlled Stressors : Use synthetic ACTH injections to simulate acute stress and monitor metabolite peaks (e.g., 24–48 hr post-injection in rodents) .
  • Environmental Covariates : Track variables like temperature, visitor density, or rainfall, which may confound fGCM measurements in field studies .

Q. How does this compound interact with metabolic pathways in glucocorticoid catabolism?

  • Answer :

  • Metabolic Pathway : This metabolite is a reduced form of corticosterone, generated via 5α-reductase and 3β-hydroxysteroid dehydrogenase (HSD) activity. It is further metabolized to tetrahydrocorticosterone by 3α-HSD .
  • Enzyme Specificity : In mice, 5α-pregnane-3β,11β,21-triol-20-one is a dominant metabolite due to high 3β-HSD expression, whereas 3α-HSD dominates in primates, altering metabolite profiles .

Methodological Reference Tables

Table 1 : Performance Metrics of EIAs for this compound

Parameter5α-Pregnane-3β,11β,21-triol-20-one EIATetrahydrocorticosterone EIA
Sensitivity (ng/g)2.4 1.8
Intra-Assay CV (%)4.6–5.7 5.7–5.9
Inter-Assay CV (%)6.2–14.4 14.0
Species ValidationReptiles, rodents Avian, primates

Table 2 : Key Enzymes in this compound Metabolism

EnzymeRoleProduct
5α-ReductaseReduces corticosterone5α-Dihydrocorticosterone
3β-HSDHydroxylation at C3Allopregnane-3β,11β,21-triol-20-one
3α-HSDConverts to tetrahydrocorticosterone3α,5α-Tetrahydrocorticosterone

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and extraction to avoid inhalation of particulate matter .
  • Waste Disposal : Follow institutional guidelines for hazardous steroid waste, as the compound is classified under acute toxicity (Category 4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.